![molecular formula C6H6N2O B13909500 1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one](/img/structure/B13909500.png)
1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydropyrrolo[3,4-b]pyrrol-6(1H)-one is a heterocyclic compound that features a fused pyrrole and pyrrolone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one typically involves a multi-step process. One common method involves the reaction of α,γ-diazido-α,β-unsaturated esters with 1,3-dicarbonyl compounds. This reaction proceeds through a series of steps, including substitution, alkylation, and lactam formation .
Industrial Production Methods
While specific industrial production methods for 4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydropyrrolo[3,4-b]pyrrol-6(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of different hydrogenated products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyrrolone derivatives, while reduction can produce different hydrogenated forms of the compound.
Scientific Research Applications
4,5-Dihydropyrrolo[3,4-b]pyrrol-6(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,2-b]pyrrole: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
Diketopyrrolopyrrole: Known for its use in organic electronics, this compound has a different substitution pattern on the pyrrole rings.
Uniqueness
4,5-Dihydropyrrolo[3,4-b]pyrrol-6(1H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C6H6N2O |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
4,5-dihydro-1H-pyrrolo[3,4-b]pyrrol-6-one |
InChI |
InChI=1S/C6H6N2O/c9-6-5-4(3-8-6)1-2-7-5/h1-2,7H,3H2,(H,8,9) |
InChI Key |
JSECHBDNJGLARA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)N1)NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


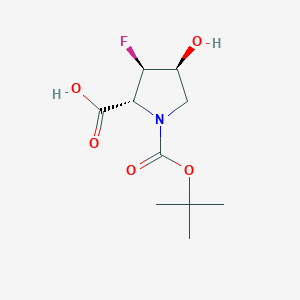


![(R)-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone](/img/structure/B13909439.png)
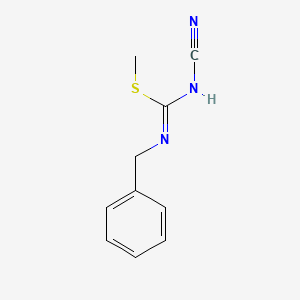
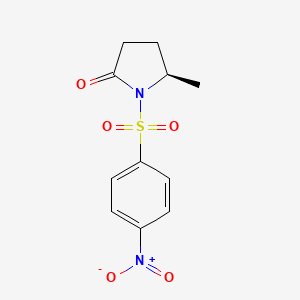


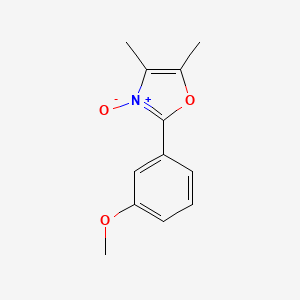
![4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride](/img/structure/B13909478.png)
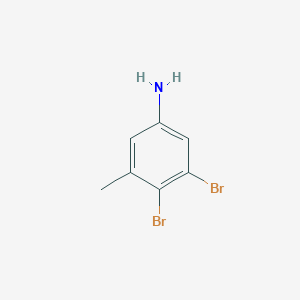


![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)
